2-Bromo-4-chloropyridine is an organic compound with the molecular formula and a molecular weight of approximately 192.44 g/mol. This compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and chlorine substituents at the 2 and 4 positions, respectively, contributes to its unique chemical properties and reactivity. It appears as a white to colorless solid or liquid and is soluble in methanol .
Due to the presence of halogens, 2-Bromo-4-chloropyridine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is limited, but it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].
2-Bromo-4-chloropyridine holds promise as a versatile building block for the synthesis of novel functional molecules. Here are some potential areas for future research:
Research indicates that 2-Bromo-4-chloropyridine exhibits biological activity that may be relevant in pharmaceutical applications. It has been studied for its potential as an anti-cancer agent and as a biochemical reagent in various assays. Its structural properties allow it to interact with biological targets, although specific mechanisms of action are still under investigation .
Several methods exist for synthesizing 2-Bromo-4-chloropyridine:
2-Bromo-4-chloropyridine finds applications in various fields:
Several compounds share structural similarities with 2-Bromo-4-chloropyridine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-bromopyridine | C5H3BrClN | Similar halogenation pattern but different reactivity due to position change |
3-Bromo-4-chloropyridine | C5H3BrClN | Different substitution pattern affecting biological activity |
2-Bromo-5-chloropyridine | C5H3BrClN | Altered position of halogens affects synthesis routes |
The uniqueness of 2-Bromo-4-chloropyridine lies in its specific arrangement of halogens, which influences both its chemical reactivity and biological activity compared to these similar compounds. This specific arrangement can lead to distinct pathways in synthetic chemistry and varied interactions in biological systems .
Corrosive;Irritant